CID 78060997
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Overview
Description
CID 78060997 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.
Reaction Conditions: These reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
CID 78060997 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 78060997 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: this compound is investigated for its potential therapeutic applications, including its effects on specific diseases and conditions.
Industry: The compound is used in industrial processes for the production of various products.
Mechanism of Action
The mechanism of action of CID 78060997 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific targets and pathways involved.
Properties
Molecular Formula |
CH2Si3 |
---|---|
Molecular Weight |
98.28 g/mol |
InChI |
InChI=1S/CH2Si3/c1-4(2)3/h1H2 |
InChI Key |
PZKVWKMRIMSLLI-UHFFFAOYSA-N |
Canonical SMILES |
C=[Si]([Si])[Si] |
Origin of Product |
United States |
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